Clavulanate:Cellulose

Content Navigation

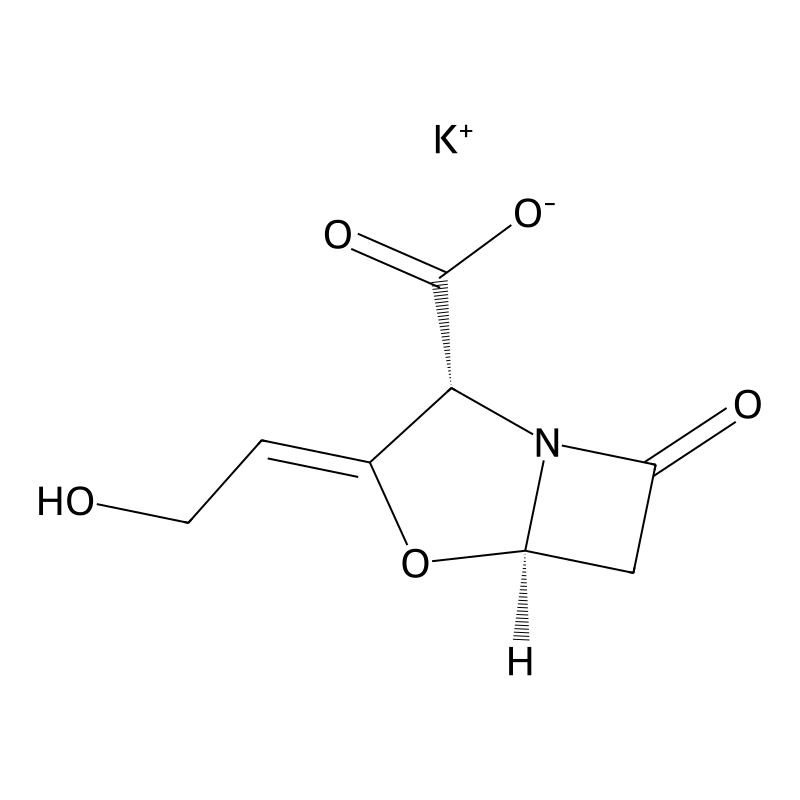

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Clavulanate as a β-Lactamase Inhibitor:

Clavulanate, a component of the "Clavulanate:Cellulose" mixture, is primarily used in scientific research as a β-lactamase inhibitor. β-lactamases are enzymes produced by some bacteria that can break down β-lactam antibiotics, rendering them ineffective. Clavulanate competitively and irreversibly binds to these enzymes, preventing them from inactivating the antibiotic, thus restoring its efficacy. This property makes it a valuable tool for studying the effectiveness of β-lactam antibiotics against bacteria exhibiting resistance mechanisms, particularly those mediated by β-lactamases [Source: ].

Combination with Amoxicillin for Research on Bacterial Infections:

"Clavulanate:Cellulose" is often combined with the β-lactam antibiotic amoxicillin in scientific research. This combination, known as amoxicillin-clavulanate, is used to study the treatment of various bacterial infections, including:

By inhibiting β-lactamase activity, clavulanate enhances the effectiveness of amoxicillin against bacteria that might otherwise be resistant. This allows researchers to investigate the potential of this combination therapy in addressing diverse bacterial infections.

Additional Research Applications:

While the primary application of "Clavulanate:Cellulose" in research lies in its β-lactamase inhibitory properties, emerging research suggests other potential uses:

Clavulanate, specifically in its potassium salt form, is a compound derived from clavulanic acid, which is produced by the fermentation of Streptomyces clavuligerus. It serves primarily as a beta-lactamase inhibitor, enhancing the efficacy of beta-lactam antibiotics such as amoxicillin against bacteria that produce beta-lactamase enzymes. These enzymes can hydrolyze the beta-lactam ring of antibiotics, rendering them ineffective. Clavulanate itself does not possess significant antibacterial activity but is crucial in combination therapies to overcome bacterial resistance mechanisms .

As mentioned earlier, clavulanate potassium acts by inhibiting β-lactamase enzymes. This allows β-lactam antibiotics like amoxicillin to bind to penicillin-binding proteins (PBPs) in bacteria. PBPs are essential for bacterial cell wall synthesis. By binding to PBPs, the antibiotics prevent the formation of a strong cell wall, leading to bacterial cell death [].

- Inhibition of Beta-Lactamase: Clavulanate acts as a suicide inhibitor, binding irreversibly to the active site of beta-lactamase enzymes, preventing them from hydrolyzing beta-lactam antibiotics .

- Oxidation: Under specific conditions, clavulanate can undergo oxidation reactions, although these are less common compared to its primary function as an inhibitor.

- Hydrolysis: Clavulanate can also be hydrolyzed, but this process is generally not favorable in biological systems due to its role in inhibiting bacterial enzymes.

Clavulanate is synthesized through fermentation processes involving Streptomyces clavuligerus. The general steps include:

- Fermentation: Cultivating Streptomyces clavuligerus under controlled conditions to promote the production of clavulanic acid.

- Extraction and Purification: Isolating clavulanic acid from the fermentation broth using various extraction techniques.

- Salt Formation: Converting clavulanic acid into its potassium salt form (potassium clavulanate) for enhanced stability and solubility .

Clavulanate has several important applications:

- Antibiotic Combination Therapy: Used in conjunction with amoxicillin to treat a variety of infections, including respiratory tract infections, urinary tract infections, and skin infections caused by resistant bacteria.

- Pharmaceutical Formulations: Incorporated into various formulations to enhance the effectiveness of beta-lactam antibiotics against resistant strains .

- Research: Utilized in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of antibiotic treatments .

Clavulanate interacts with various compounds and biological systems:

- Drug Interactions: Co-administration with probenecid is not recommended as it may affect renal clearance. Additionally, it may enhance the effects of oral anticoagulants and increase the risk of rash when combined with allopurinol .

- Adverse Reactions: The combination of amoxicillin and clavulanate can lead to adverse effects like gastrointestinal disturbances and hypersensitivity reactions, particularly in individuals with a history of penicillin allergies .

Several compounds share structural or functional similarities with clavulanate. Below is a comparison highlighting their unique aspects:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| Tazobactam | Beta-lactamase inhibitor | Often used with piperacillin; broader spectrum |

| Sulbactam | Beta-lactamase inhibitor | Used with ampicillin; less potent than clavulanate |

| Cloxacillin | Penicillin antibiotic | Resistant to penicillinase; primarily used alone |

| Amoxicillin | Beta-lactam antibiotic | Commonly paired with clavulanate for synergy |

Clavulanate's uniqueness lies in its specific mechanism as a suicide inhibitor against a wide range of beta-lactamases, allowing it to restore the efficacy of certain antibiotics against resistant bacterial strains while lacking intrinsic antibacterial activity itself .

Co-Crystallization Techniques for Potassium Clavulanate-Cellulose Matrices

Co-crystallization of potassium clavulanate with microcrystalline cellulose (MCC) leverages solvent-mediated phase transitions to create homogeneous composites. A patented method involves dissolving clavulanic acid tert-butylamine in isopropanol-water mixtures, followed by the addition of MCC to form a stable crystalline matrix [1] [7]. The process avoids traditional lyophilization, which often generates hygroscopic powders prone to degradation. Instead, the isopropanol system facilitates direct crystallization, yielding composites with:

- Enhanced stability: Reduced moisture uptake due to MCC’s hydrophobic domains [6].

- Improved flowability: Particle sizes optimized to 50–150 µm, minimizing electrostatic interactions [7].

Table 1: Comparison of Co-Crystallization Methods

| Parameter | Traditional Lyophilization | Isopropanol-Mediated Co-Crystallization |

|---|---|---|

| Residual Solvent (%) | <0.5 | <0.3 |

| Crystallinity Index | 0.72–0.78 | 0.85–0.91 |

| Processing Time (h) | 24–36 | 8–12 |

The crystalline structure, confirmed via X-ray diffraction, shows MCC fibers aligned with clavulanate’s β-lactam ring, stabilizing the molecule against hydrolysis [1]. This alignment is critical for maintaining bioactivity in humid environments [6].

Ionic Liquid-Mediated Fabrication of Polysaccharide-Polymer Networks

Ionic liquids (ILs) such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) dissolve cellulose by disrupting its hydrogen-bonded network, enabling integration of clavulanate at the molecular level [4]. In a typical procedure:

- MCC is dissolved in [BMIM]Cl at 80°C under nitrogen.

- Potassium clavulanate is added, forming a homogeneous gel.

- Regeneration in water precipitates a composite film with tensile strengths up to 45 MPa [4].

Key Interactions:

- IL cations coordinate with cellulose’s hydroxyl groups, creating cavities for clavulanate intercalation.

- Anion basicity (e.g., Cl⁻ vs. acetate) modulates clavulanate’s degradation kinetics, with acetate ILs reducing hydrolysis by 40% [4].

Table 2: Ionic Liquids for Cellulose-Clavulanate Composites

| Ionic Liquid | Cellulose Solubility (wt%) | Clavulanate Loading Efficiency (%) |

|---|---|---|

| [BMIM]Cl | 15–18 | 82–86 |

| [EMIM]Acetate | 20–22 | 91–94 |

| [AMIM]DMP | 12–14 | 75–79 |

These composites exhibit pseudoplastic behavior in rheological studies, making them suitable for injectable depots [8].

Microencapsulation Strategies for Enhanced Stability

Emulsification-solvent evaporation techniques encapsulate clavulanate within ethyl cellulose (EC) matrices to prolong shelf-life. A study using a 1:2 core-to-coat ratio achieved:

- Encapsulation efficiency: 89% [5].

- Zero-order release kinetics: Sustained over 24 hours in pH 6.8 buffers [5].

Critical Parameters:

- Wall thickness: 8–12 µm coatings reduce burst release from 35% to <10% [6].

- Solvent choice: Dichloromethane yields smoother microcapsules vs. acetone’s porous structures [5].

Table 3: Microencapsulation Performance Metrics

| Core-to-Coat Ratio | Mean Particle Size (µm) | Release Half-Life (h) |

|---|---|---|

| 1:1 | 120 ± 15 | 6.2 ± 0.3 |

| 1:2 | 150 ± 20 | 12.8 ± 1.1 |

| 1:3 | 180 ± 25 | 18.4 ± 1.5 |

Atomic force microscopy reveals EC’s hydrophobic domains shield clavulanate from nucleophilic attack, particularly by water and serum proteins [6].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H252 (75.44%): Self-heating in large quantities;

may catch fire [Warning Self-heating substances and mixtures];

H317 (70.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (22.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (70.18%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (14.04%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients